Isooctanoic acid

Beschreibung

6-Methylheptanoic acid has been reported in Pelargonium graveolens, Solanum pennellii, and Staphisagria macrosperma with data available.

a mixture of aliphatic acids

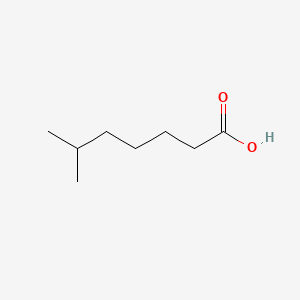

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOIWYCWCDBOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865871 | |

| Record name | 6-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 6-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-10-2, 25103-52-0 | |

| Record name | 6-Methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cekanoic C8 acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R20G8CX85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | 6-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Isooctanoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of isooctanoic acid, a group of branched-chain C8 carboxylic acids with significant applications across various scientific and industrial fields. This document details their physicochemical properties, experimental protocols for their synthesis and analysis, and visual representations of their molecular structures and related workflows.

Introduction to this compound Isomers

This compound, with the general molecular formula C₈H₁₆O₂, is not a single chemical entity but rather a family of structural isomers. The term "this compound" is often used commercially to refer to a mixture of these branched-chain carboxylic acids. The specific branching of the carbon chain significantly influences the physical and chemical properties of each isomer, leading to a diverse range of applications, from the synthesis of polymers and lubricants to their use as intermediates in the pharmaceutical industry. Understanding the distinct properties of each isomer is crucial for their effective application in research and development.

Structural Isomers of this compound

The structural isomers of this compound (C₈H₁₆O₂ carboxylic acids) are numerous. The primary isomers discussed in scientific and industrial literature are presented below. The IUPAC name for each isomer is provided, along with its common name where applicable.

Diagram of Key this compound Isomers:

Caption: Key isomers of this compound and the linear isomer for comparison.

Physicochemical Properties of this compound Isomers

The properties of this compound isomers vary significantly with their structure. The branching of the alkyl chain generally leads to a lower melting point and viscosity compared to the linear isomer, octanoic acid. The following tables summarize the key physicochemical properties of several prominent this compound isomers.

Table 1: General and Physical Properties of this compound Isomers

| Property | 2-Ethylhexanoic Acid | 3,5,5-Trimethylhexanoic Acid | 6-Methylheptanoic Acid | 3,5-Dimethylhexanoic Acid | 2-Propylpentanoic Acid (Valproic Acid) |

| CAS Number | 149-57-5[1] | 3302-10-1 | 929-10-2 | 60308-87-4 | 99-66-1[2] |

| Molecular Weight ( g/mol ) | 144.21[1][3] | 158.24 | 144.21 | 144.21 | 144.21[2] |

| Appearance | Colorless to light yellow liquid[3][4][5] | Clear, colorless liquid | Colorless liquid | - | Clear colorless to pale yellow liquid[2] |

| Melting Point (°C) | -59.00[1] | - | - | - | -21.25 (estimate)[2] |

| Boiling Point (°C) | 228.1[1] | 253.4 at 760 mmHg | 232 at 762 Torr | 118.5-119.5 at 14 Torr | 220[2] |

| Density (g/mL) | 0.903 at 25 °C[1] | 0.919 | - | 0.9012 at 25 °C | 0.9 at 25 °C[2] |

| Refractive Index (n20/D) | 1.425[5] | 1.439 | 1.426 | - | 1.425[2] |

| Water Solubility | Slightly soluble[4][5] | Sparingly soluble | Slightly miscible | - | Slightly soluble[2] |

| Flash Point (°F) | 232[2] | 265.5 | - | - | 232[2] |

Table 2: Chromatographic and Chemical Properties of this compound Isomers

| Property | 2-Ethylhexanoic Acid | 3,5,5-Trimethylhexanoic Acid | 6-Methylheptanoic Acid | 3,5-Dimethylhexanoic Acid | 2-Propylpentanoic Acid (Valproic Acid) |

| LogP | 2.64[4] | 3.25 | 2.7 (est) | - | 1.59 at 22.1°C and pH 5[2] |

| pKa | - | - | 4.78±0.10 (Predicted) | 4.80±0.10 (Predicted) | 4.6 at 25°C[2] |

| Vapor Pressure (mmHg at 25°C) | 0.0182 | 0.0057 | - | - | 0.0075 (at 20°C)[2] |

Experimental Protocols

Synthesis of this compound Isomers

The industrial production of this compound typically involves the hydroformylation of propylene (B89431) to produce butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally oxidation to yield 2-ethylhexanoic acid.[1] For other isomers, laboratory-scale synthesis often employs Grignard reagents or oxidation of the corresponding alcohols.

A. General Protocol for the Synthesis of 2-Ethylhexanoic Acid via Oxidation of 2-Ethylhexanal (B89479)

This protocol describes a method for the preparation of 2-ethylhexanoic acid by the catalytic oxidation of 2-ethylhexanal.

Materials:

-

2-Ethylhexanal

-

Catalyst: Molybdovanadophosphoric acid

-

Deionized water

-

Hydrochloric acid

-

Oxygen gas

-

Reaction vessel (e.g., three-necked flask) with stirrer, heating mantle, and gas inlet

Procedure:

-

Prepare the catalyst solution by dissolving molybdovanadophosphoric acid in deionized water, followed by the addition of hydrochloric acid.

-

Charge the reaction vessel with 2-ethylhexanal and the prepared catalyst solution.

-

Slowly heat the mixture with stirring.

-

Once the desired reaction temperature (e.g., 50-70°C) is reached, introduce a controlled flow of oxygen into the mixture.

-

Maintain the reaction for a specified period (e.g., 4-6 hours), monitoring the conversion of the aldehyde.

-

After the reaction is complete, cool the mixture and separate the lower aqueous phase.

-

The upper organic phase, containing 2-ethylhexanoic acid, is then purified by vacuum distillation.[6]

Logical Workflow for Synthesis of 2-Ethylhexanoic Acid:

Caption: Workflow for the synthesis of 2-ethylhexanoic acid.

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of this compound isomers can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile (B52724) and water, with a phosphoric acid modifier

-

Standards of the this compound isomers of interest

-

Sample preparation solvents (e.g., mobile phase)

General Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50 v/v) and adding a small amount of phosphoric acid (e.g., 0.1% v/v) to suppress the ionization of the carboxylic acids. Degas the mobile phase before use.

-

Standard Preparation: Prepare stock solutions of each this compound isomer standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dissolve the sample containing the this compound isomers in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with the prepared acetonitrile/water/phosphoric acid mixture.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Quantify the amount of each isomer using the calibration curves generated from the standards.

Signaling Pathway Diagram for HPLC Analysis Logic:

References

- 1. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]

- 3. osha.gov [osha.gov]

- 4. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]

- 6. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid: Structural Analysis, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,5-Trimethylhexanoic acid (TMHA) is a nine-carbon branched-chain fatty acid with a range of applications in the chemical industry, including in the formulation of lubricants, plasticizers, and coatings.[1] Its potential utility in the pharmaceutical and agrochemical sectors is also an area of active interest. This technical guide provides a comprehensive overview of the structural analysis, synthesis, and physicochemical properties of 3,5,5-trimethylhexanoic acid, intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents visualizations of its chemical structure and synthetic pathway.

Physicochemical Properties

3,5,5-Trimethylhexanoic acid is a colorless, viscous liquid with a faint odor.[1] It is miscible with common organic solvents but has limited solubility in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 3302-10-1 | |

| Density | 0.919 g/cm³ | [1] |

| Boiling Point | 253.4 °C at 760 mmHg | [1] |

| Melting Point | -70 °C | |

| Water Solubility | 700 mg/L at 20 °C | |

| Vapor Pressure | 0.0057 mmHg at 25°C | [1] |

| pKa | 4.80 ± 0.10 (Predicted) | |

| LogP | 3.25 | [1] |

Spectroscopic Analysis

The structural elucidation of 3,5,5-trimethylhexanoic acid is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A summary of the key spectroscopic data is provided in Table 2.

Table 2: Summary of Spectroscopic Data for 3,5,5-Trimethylhexanoic Acid

| Technique | Key Peaks / Features | Interpretation |

| ¹H NMR | Multiple signals in the 0.8-2.5 ppm range. A broad singlet corresponding to the carboxylic acid proton. | Presence of methyl, methylene, and methine protons in an aliphatic chain. The downfield signal confirms the carboxylic acid functional group. |

| ¹³C NMR | A signal in the range of 170-185 ppm. Multiple signals in the aliphatic region (10-60 ppm). | The downfield signal is characteristic of a carbonyl carbon in a carboxylic acid. The aliphatic signals correspond to the nine carbon atoms of the trimethylhexyl chain. |

| IR Spectroscopy | Broad absorption band from 2500-3300 cm⁻¹. Sharp, strong absorption around 1710 cm⁻¹. C-H stretching absorptions below 3000 cm⁻¹. | The broad band is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The strong peak at 1710 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 158. Characteristic fragmentation pattern including the loss of a methyl group (m/z 143) and a tert-butyl group (m/z 101). | Confirms the molecular weight of the compound. The fragmentation pattern is consistent with the branched structure of 3,5,5-trimethylhexanoic acid. |

Synthesis of 3,5,5-Trimethylhexanoic Acid

3,5,5-Trimethylhexanoic acid can be synthesized through several routes, with the oxidation of 3,5,5-trimethylhexanol or the corresponding aldehyde being a common laboratory and industrial method.

Synthesis by Oxidation of 3,5,5-Trimethylhexanol

A prevalent method for the synthesis of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol. This can be achieved using molecular oxygen, often in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser is charged with 3,5,5-trimethylhexanol.

-

Oxidation: Air or pure oxygen is bubbled through the alcohol at a controlled temperature, typically between 20-75 °C.[2] The reaction can proceed without a catalyst, but for an increased reaction rate, oxidation catalysts such as compounds of cobalt, manganese, or copper can be employed.[2]

-

Monitoring: The reaction is monitored for the disappearance of the starting alcohol and the formation of the carboxylic acid, which can be tracked by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude 3,5,5-trimethylhexanoic acid is then purified by distillation under reduced pressure to remove any unreacted starting material and byproducts.[2]

Figure 1. Oxidation of 3,5,5-trimethylhexanol to 3,5,5-trimethylhexanoic acid.

Synthesis via Hydroformylation of Diisobutylene and Subsequent Oxidation

Another industrially relevant synthesis route starts with the hydroformylation of diisobutylene to produce 3,5,5-trimethylhexanal, which is then oxidized to the desired carboxylic acid.[3]

Experimental Workflow:

-

Hydroformylation: Diisobutylene is reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a suitable catalyst, such as a cobalt or rhodium complex, to yield 3,5,5-trimethylhexanal.

-

Oxidation: The resulting aldehyde is then oxidized to 3,5,5-trimethylhexanoic acid using an oxidizing agent, such as potassium permanganate, or through catalytic oxidation with air.

-

Purification: The final product is purified by distillation.

Figure 2. Synthesis via hydroformylation of diisobutylene.

Biological Activity and Potential Applications in Drug Development

Currently, there is a notable lack of in-depth, publicly available research on the specific biological activities and mechanisms of action of 3,5,5-trimethylhexanoic acid. As a branched-chain fatty acid, it belongs to a class of molecules with diverse biological roles. However, its specific interactions with cellular targets, such as nuclear receptors (e.g., PPARs, LXRs) that are often modulated by fatty acids, have not been extensively characterized.

The existing literature primarily points to its use as an intermediate in the synthesis of other molecules for various industries.[1] Its potential in drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients has been suggested, but detailed studies are required to substantiate these claims.[1]

Given the interest in branched-chain fatty acids in metabolic research, further investigation into the biological effects of 3,5,5-trimethylhexanoic acid is warranted. Future research could explore its potential as a modulator of metabolic pathways, its safety profile, and its efficacy in various disease models.

Figure 3. Current knowledge and research gaps for 3,5,5-trimethylhexanoic acid.

Conclusion

3,5,5-Trimethylhexanoic acid is a well-characterized compound from a physicochemical and synthetic standpoint. Its structural features are readily confirmed by standard spectroscopic methods, and viable synthetic routes are established. However, a significant gap exists in the understanding of its biological activity. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The foundational chemical knowledge is robust, providing a solid starting point for a thorough investigation into its potential pharmacological effects. Future research should focus on elucidating its mechanism of action and its effects on relevant biological pathways to unlock its full potential in therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Isooctanoic Acid (CAS 25103-52-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isooctanoic Acid, CAS number 25103-52-0. The information is presented to support research, development, and safety assessments involving this compound. Data is summarized in a clear tabular format, and standardized experimental protocols for key properties are detailed.

Chemical Identity and Structure

This compound is a branched-chain saturated fatty acid. The CAS number 25103-52-0 may refer to a mixture of isomers, but it is commonly associated with 6-methylheptanoic acid.[1] Its molecular structure consists of an eight-carbon chain with a carboxylic acid functional group.

Molecular Formula: C₈H₁₆O₂[1][2]

Systematic Name: 6-Methylheptanoic acid[1]

Common Synonyms: this compound, Isocaprylic acid, 6-methylheptanoic acid[1][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Faint, characteristic fatty odor | [1][5] |

| Boiling Point | 228 - 234.6 °C | [6][7][8][9][10] |

| Melting Point | -59 °C | [6][10] |

| Density | 0.906 - 0.924 g/cm³ | [10] |

| Solubility in Water | Sparingly soluble to insoluble | [1][5][8][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1][11] |

| Flash Point | 85 - 116.6 °C (closed cup) | [5][9] |

| Vapor Pressure | 0.0182 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.425 (lit.) | [6][10] |

| LogP | 2.49 - 2.72 | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are based on standardized testing guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a common method is distillation, following a procedure similar to OECD Test Guideline 103.

Apparatus:

-

Standard distillation glassware (distillation flask, condenser, receiving flask)

-

Calibrated thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring all joints are secure. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

The distillation is continued until a steady boiling point is observed on the thermometer. This temperature is recorded as the boiling point at the ambient atmospheric pressure.

-

If necessary, a correction for atmospheric pressure can be applied to determine the normal boiling point at standard pressure (101.325 kPa).

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is often referred to as the freezing point. A standard method like ASTM D1177 can be adapted.

Apparatus:

-

Jacketed test tube

-

Calibrated low-temperature thermometer

-

Stirrer

-

Cooling bath (e.g., dry ice and acetone)

Procedure:

-

A sample of the liquid this compound is placed in the inner test tube.

-

The thermometer is immersed in the sample, ensuring the bulb is covered.

-

The apparatus is placed in a cooling bath to gradually lower the temperature.

-

The sample is stirred continuously to promote uniform cooling and prevent supercooling.

-

The temperature is recorded at regular intervals.

-

A plateau in the cooling curve, where the temperature remains constant as the substance solidifies, indicates the freezing point (melting point).

Determination of Solubility in Water

The flask method, based on OECD Test Guideline 105, is a common procedure to determine the water solubility of a substance.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge (if necessary)

-

Analytical method for quantification (e.g., gas chromatography, titration)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to separate the phases. If an emulsion forms, centrifugation may be required.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility at the test temperature.

Logical Workflow for Physicochemical Assessment

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound.

This guide provides foundational data and methodologies essential for the safe handling, application, and development of products containing this compound. For further toxicological and ecological data, consulting the full Safety Data Sheet (SDS) is recommended.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 25103-52-0 CAS Manufactory [m.chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound: Properties, Uses, Safety, Suppliers & Applications in China [sinochem-nanjing.com]

- 6. haihangchem.com [haihangchem.com]

- 7. This compound CAS No.:25103-52-0 Supplier China [qinmuchem.com]

- 8. talentchemicals.com [talentchemicals.com]

- 9. echemi.com [echemi.com]

- 10. This compound Cas 25103-52-0 [dechochem.com]

- 11. China this compound(CAS#25103-52-0) Manufacturer and Supplier | Xinchem [xinchem.com]

The Solubility of Isooctanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of isooctanoic acid, with a primary focus on its behavior in common organic solvents. This compound, a branched-chain C8 carboxylic acid, is a versatile industrial chemical used in the synthesis of plasticizers, lubricants, and as a solubilizing agent in pharmaceutical formulations.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing formulations, and designing extraction processes.

Core Concepts and Solubility Profile

This compound is structurally characterized by a C8 alkyl chain with a terminal carboxylic acid group. This amphiphilic nature—a nonpolar hydrocarbon tail and a polar carboxylic head—governs its solubility. Its most common and industrially significant isomer is 2-ethylhexanoic acid (CAS No. 149-57-5).

Generally, this compound exhibits low solubility in water due to its predominantly hydrophobic alkyl chain.[1] Conversely, it is highly soluble in a wide range of nonpolar and polar organic solvents.[2][3] The carboxylic acid group can engage in hydrogen bonding, which enhances its solubility in polar solvents like alcohols, while the alkyl chain allows for favorable van der Waals interactions with nonpolar solvents like hydrocarbons.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively tabulated in readily available literature. Most sources describe its solubility in qualitative or semi-quantitative terms. The following table summarizes the available information, primarily focusing on the 2-ethylhexanoic acid isomer.

| Solvent | CAS Number | Formula | Solubility Description | Quantitative Value (at specified temp.) | Citations |

| Water | 7732-18-5 | H₂O | Slightly Soluble / Limited Solubility | 1.4 g/L (at 25°C) | [4][5] |

| Ethanol (B145695) | 64-17-5 | C₂H₅OH | Soluble / Miscible | Data not available; some sources state "slightly soluble". | [1][4][6][7] |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Soluble / Miscible | Data not available | [1][4][6] |

| Acetone | 67-64-1 | (CH₃)₂CO | Soluble | Data not available | [7] |

| Benzene | 71-43-2 | C₆H₆ | Soluble | Data not available | [1] |

| Carbon Tetrachloride | 56-23-5 | CCl₄ | Soluble | Data not available | [4] |

| General Organic Solvents | N/A | N/A | Generally Soluble / Miscible | N/A | [8] |

| Nonpolar Organic Solvents | N/A | N/A | Highly Soluble | N/A | [2][3] |

Note: The conflicting reports on solubility in ethanol ("soluble" vs. "slightly soluble") highlight the necessity for precise experimental determination for specific applications.

Experimental Protocol for Solubility Determination

The most reliable and widely adopted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method . This technique measures the thermodynamic solubility, representing the true saturation point of the solute in the solvent at a given temperature.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Methodology

-

Preparation :

-

Add an excess amount of this compound to a series of sealed flasks, each containing a precise volume of the organic solvent being tested. The excess solid phase is crucial to ensure saturation is reached.

-

The purity of both the solute and solvent should be high and well-characterized to avoid erroneous results.

-

-

Equilibration :

-

Place the sealed flasks in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the flasks continuously. The agitation time required to reach equilibrium can vary from hours to several days and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Phase Separation :

-

Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution). This must be done without disturbing the excess solute.

-

To ensure the sample is free of any solid particles, it should be immediately filtered using a syringe filter (e.g., a 0.45 µm PTFE filter) compatible with the organic solvent.

-

-

Analysis :

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Determine the concentration of this compound in the diluted sample. Common analytical methods include:

-

Gas Chromatography (GC) : A robust method for volatile compounds like this compound.

-

High-Performance Liquid Chromatography (HPLC) : Often used for less volatile compounds or when derivatization is preferred.

-

Titration : A simple acid-base titration with a standardized solution of a strong base (e.g., NaOH) can be used to determine the concentration of the carboxylic acid.

-

-

-

Calculation :

-

Calculate the original concentration of the saturated solution, accounting for any dilution steps.

-

Express the solubility in standard units, such as grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 3. 2-ETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA) - Ataman Kimya [atamanchemicals.com]

- 7. Page loading... [guidechem.com]

- 8. CAS 149-57-5: 2-Ethylhexanoic acid | CymitQuimica [cymitquimica.com]

Spectroscopic Data of Isooctanoic Acid: A Technical Guide

Introduction

Isooctanoic acid, systematically known as 6-methylheptanoic acid, is a branched-chain fatty acid with the chemical formula C8H16O2.[1] It exists as a colorless to pale yellow liquid at room temperature and is characterized by a faint fatty odor.[1] This compound and its derivatives are utilized in various industrial applications, including the production of plasticizers, lubricants, and surfactants. In the cosmetics industry, it serves as an emollient and fragrance ingredient.[1] A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and in the development of new applications.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical industries who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR (Proton NMR) Data

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -COOH | ~12.0 | Singlet (broad) | 1H |

| -CH2-COOH (Position 2) | ~2.3 | Triplet | 2H |

| -CH2- (Positions 3, 4, 5) | ~1.2-1.7 | Multiplet | 6H |

| -CH(CH3)2 (Position 6) | ~1.5 | Multiplet | 1H |

| -CH(CH3)2 (Position 7, 8) | ~0.9 | Doublet | 6H |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for 6-methylheptanoic acid are presented below, based on typical values for aliphatic carboxylic acids and branched alkanes.[3][4]

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| -C OOH (Position 1) | ~180 |

| -C H2-COOH (Position 2) | ~34 |

| -C H2- (Position 3) | ~25 |

| -C H2- (Position 4) | ~29 |

| -C H2- (Position 5) | ~38 |

| -C H(CH3)2 (Position 6) | ~28 |

| -CH(C H3)2 (Positions 7, 8) | ~23 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid group and the aliphatic chain.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |

| 2960-2850 | C-H stretch (Aliphatic) | Strong |

| ~1710 | C=O stretch (Carboxylic acid dimer) | Strong |

| ~1465 | C-H bend (CH2) | Medium |

| ~1380 | C-H bend (CH3) | Medium |

| ~1280 | C-O stretch | Medium |

| ~930 | O-H bend (Out-of-plane) | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is based on predicted fragmentation of 6-methylheptanoic acid.[5]

Predicted Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) (Predicted) | Possible Fragment Ion |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - CH3]⁺ |

| 101 | Moderate | [M - C3H7]⁺ |

| 87 | High | [CH3CH(CH3)(CH2)2]+ |

| 73 | High | [C4H9O]⁺ |

| 60 | Very High | [CH3COOH2]⁺ (McLafferty rearrangement) |

| 43 | High | [C3H7]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of fatty acids.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve adequate sensitivity.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) Protocol (GC-MS)

-

Sample Preparation and Derivatization:

-

For GC-MS analysis, this compound is often derivatized to increase its volatility. A common method is esterification to form the methyl ester.

-

To a solution of this compound in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a derivatizing agent like BF₃-methanol.

-

Heat the mixture under reflux for a specified period (e.g., 1-2 hours).

-

After cooling, extract the methyl isooctanoate into an organic solvent like hexane (B92381).

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the hexane solution into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-225ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature (e.g., 60 °C), ramping up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-200).

-

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Thermal and Oxidative Stability of Isooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctanoic acid, a branched-chain carboxylic acid, and its derivatives are widely utilized in various industrial applications, including the formulation of synthetic lubricants, plasticizers, and coatings. Its molecular structure, characterized by a nine-carbon backbone with methyl branching, imparts unique physicochemical properties, notably high thermal and oxidative stability. This technical guide provides a comprehensive overview of the thermal and oxidative stability of this compound, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into its degradation pathways. Understanding these stability characteristics is crucial for optimizing its performance in high-temperature applications and for ensuring the longevity and reliability of formulated products.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter for its application in environments where it may be exposed to elevated temperatures. The branched structure of this compound contributes to its enhanced thermal stability compared to its linear counterparts. Thermal degradation typically involves the breaking of chemical bonds, leading to the formation of smaller, more volatile molecules.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Branched-Chain Carboxylic Acids

| Parameter | 2-Ethylhexanoic Acid | Neodecanoic Acid |

| Onset of Decomposition (°C) | ~150 - 200 | ~200 |

| Temperature of Max. Decomposition Rate (°C) | ~220 - 250 | ~250 - 300 |

| Final Residue (%) | < 1 | < 1 |

Note: These values are representative and can vary depending on the specific experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Analogous Branched-Chain Carboxylic Acids

| Parameter | 2-Ethylhexanoic Acid | Neodecanoic Acid |

| Melting Point (°C) | -59 | Not applicable (liquid at room temp.) |

| Boiling Point (°C) | 228 | ~250 |

| Decomposition | Endothermic event corresponding to TGA | Endothermic event corresponding to TGA |

Proposed Thermal Degradation Pathway

The thermal decomposition of branched-chain carboxylic acids like this compound at elevated temperatures is believed to proceed through a free-radical mechanism. The initiation step likely involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy compared to C-H bonds. The resulting radicals can then undergo a series of reactions, including decarboxylation and fragmentation, to produce a mixture of smaller hydrocarbons and carbon dioxide.

An In-depth Technical Guide on the Toxicological Profile of Isooctanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of isooctanoic acid (CAS No. 25103-52-0), a branched-chain carboxylic acid. The information presented herein is intended to support research applications and drug development by providing essential data on its potential hazards, detailed experimental methodologies for toxicological assessment, and insights into its potential mechanisms of action.

Chemical and Physical Properties

This compound is a complex isomeric substance, with 6-methylheptanoic acid being a primary component. It is a colorless to pale yellow liquid with a faint odor.[1] It has low solubility in water but is soluble in organic solvents.[2]

| Property | Value | Reference |

| CAS Number | 25103-52-0 | [3] |

| Molecular Formula | C8H16O2 | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, characteristic fatty odor | [1] |

| Solubility in Water | Sparingly soluble | [1][2] |

Toxicological Profile

The toxicological data for this compound is summarized below. It is important to note that for certain endpoints, data is limited, and information from structurally similar compounds, such as octanoic acid, is used for read-across purposes.

This compound exhibits low acute toxicity via the oral route. It is classified as harmful if swallowed and can cause serious eye irritation.[4]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rodent | Oral | > 1,000 mg/kg body weight | Harmful if swallowed (GHS Cat 4) | [1] |

| Dermal Irritation | Rabbit | Dermal | Mild irritation (prolonged contact) | Not classified | [1] |

| Eye Irritation | Rabbit | Ocular | Serious eye irritation | Eye Irritant (GHS Cat 2) | [4][5] |

| Inhalation | - | Inhalation | Respiratory discomfort, coughing | - | [1] |

Specific chronic toxicity studies on this compound are limited. For the related substance, octanoic acid, a subchronic study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

| Endpoint | Species | Route | Duration | NOAEL Value | Reference |

| NOAEL | Rat | Oral | 84 days | > 12,500 mg/kg/day | [6] |

Based on available data for octanoic acid and a read-across analog, this compound is not expected to be genotoxic.[6]

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without | Negative | [7] |

| In vitro Chromosome Aberration | Mammalian cells | With and without | Negative | [6] |

There is currently no data available to classify this compound as a carcinogen by major regulatory agencies.[1]

| Species | Route | Duration | Result | Reference |

| - | - | - | No data available | [4] |

A developmental toxicity study in rats indicated that this compound is not a selective developmental toxicant.

| Endpoint | Species | Route | NOAEL Value | Conclusion | Reference |

| Maternal NOAEL | Rat | Oral | 400 mg/kg/day | - | |

| Developmental NOAEL | Rat | Oral | 800 mg/kg/day | Not a selective developmental toxicant in rats | |

| Reproductive Toxicity | - | - | No data available | - | [4] |

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines.

This method is used to assess the acute toxic effects of a substance when administered orally.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A starting dose (e.g., 300 mg/kg) is selected based on available information.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Depending on the outcome at the starting dose, the dose for the next animal is increased or decreased from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity but not mortality, and a dose that causes mortality. This information is used for classification and labeling.

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL of the liquid test substance is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The severity of skin reactions is scored and used to classify the substance's irritation potential.

This test assesses the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are commonly used.

-

Procedure:

-

0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

-

The other eye serves as an untreated control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: The severity of ocular lesions is scored to determine the irritation potential.

This in vitro test is used to detect gene mutations induced by a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

The cultures are plated on a minimal medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[8]

This test identifies substances that cause structural chromosome damage in cultured mammalian cells.[9]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.

-

Cells are harvested at a predetermined time, and metaphase chromosomes are prepared.

-

Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

This in vivo study provides information on the effects of a substance on reproductive performance and the development of offspring over two generations.[10]

-

Test Animals: Rats are the preferred species.

-

Procedure:

-

Parental (P) generation animals are exposed to the test substance at three dose levels plus a control group before mating, during mating, gestation, and lactation.

-

The first-generation (F1) offspring are selected and exposed to the test substance from weaning through their own mating to produce the second-generation (F2) offspring.

-

Observations include effects on mating, fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.

-

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct studies on the signaling pathways affected by this compound are limited. However, as a branched-chain fatty acid, its toxicological effects may be mediated through pathways known to be influenced by other fatty acids.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[11] Some fatty acids are known to be ligands for PPARs. While direct evidence for this compound is lacking, its structural similarity to other fatty acids suggests it could potentially interact with PPARα and PPARγ. Activation of these receptors can lead to changes in gene expression related to lipid metabolism and inflammation.[11][12]

Caption: Putative PPAR activation pathway by this compound.

Some studies on perfluorinated derivatives of octanoic acid have shown the induction of oxidative stress.[13][14] This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Excessive ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, potentially contributing to cytotoxicity.

Caption: Potential induction of oxidative stress by this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological assessments.

Caption: Workflow for in vitro genotoxicity assessment.

Caption: Workflow for a two-generation reproductive toxicity study.

Conclusion

This compound demonstrates a low acute toxicity profile, is harmful if swallowed, and is a serious eye irritant. It is not considered to be genotoxic. Data on chronic, reproductive, and carcinogenic effects are limited, necessitating careful consideration and potentially further investigation for specific research applications. The potential mechanisms of toxicity may involve interactions with nuclear receptors like PPARs and the induction of oxidative stress, although further research is required to confirm these pathways for this compound. The provided experimental protocols, based on international guidelines, offer a framework for generating additional toxicological data to support comprehensive risk assessments. Researchers and drug development professionals should consider the existing data gaps when designing studies and handling this compound.

References

- 1. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. echemi.com [echemi.com]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. criver.com [criver.com]

- 10. oecd.org [oecd.org]

- 11. Immunotoxicity of perfluorooctanoic acid and perfluorooctane sulfonate and the role of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Perfluorooctanoic acid exposure triggers oxidative stress in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of isooctanoic acid, a branched-chain carboxylic acid with various industrial applications. This document synthesizes available data on its physical-chemical properties, biodegradation, abiotic degradation, and environmental distribution to support informed risk assessments and sustainable chemical management.

Physical-Chemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its behavior and persistence in the environment. A summary of these key parameters is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 234.6 °C at 760 mmHg | [2] |

| Melting Point | 0 °C | [2] |

| Vapor Pressure | 0.0231 mmHg at 25°C | [2] |

| Water Solubility | Sparingly soluble | General knowledge |

| Octanol-Water Partition Coefficient (log Kow) | 2.72 | [2] |

Biodegradability

The biodegradability of a substance is a critical factor in determining its environmental persistence. For this compound, the available data suggests it is biodegradable, although it may not meet the stringent criteria for "readily biodegradable" under all conditions.

A key study conducted according to the OECD Guideline 301C (Ready Biodegradability: Modified MITI Test) on a substance that primarily degrades to 3,5,5-trimethylhexanoic acid (a major isomer of this compound) showed 59% biodegradation after 28 days . While this indicates significant biodegradation potential, it falls just short of the 60% threshold typically required to be classified as "readily biodegradable" within the 10-day window of the test. However, the study also noted that the parent substance underwent complete primary degradation within the 28-day period, forming 3,5,5-trimethylhexanoic acid and pentaerythritol.

Experimental Protocol: OECD Guideline 301B - Ready Biodegradability: CO₂ Evolution Test

The OECD 301B test is a widely accepted method for assessing the ready biodegradability of organic chemicals in an aerobic aqueous medium. A detailed methodology is outlined below:

Objective: To determine the extent and rate of aerobic biodegradation of a test substance by measuring the amount of carbon dioxide evolved.

Principle: A pre-determined amount of the test substance is dissolved in a mineral medium, which is then inoculated with a mixed population of microorganisms from a source like activated sludge. The mixture is incubated in the dark under aerobic conditions at a constant temperature. The CO₂ produced from the microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration or by using an inorganic carbon analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the substance.

Apparatus:

-

Incubation bottles

-

CO₂-free air supply system

-

CO₂ trapping and absorption vessels

-

Magnetic stirrers and stir bars

-

Temperature-controlled incubator or water bath

-

Titration equipment or a total inorganic carbon (TIC) analyzer

Procedure:

-

Preparation of Mineral Medium: A mineral medium containing essential inorganic salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) is prepared in deionized water.

-

Preparation of Inoculum: A mixed microbial culture is obtained, typically from the effluent of a domestic wastewater treatment plant. The inoculum is prepared by washing and resuspending the activated sludge to a specific concentration.

-

Test Setup: The test substance is added to the incubation bottles containing the mineral medium to achieve a concentration that will yield a sufficient amount of CO₂ for accurate measurement. Control bottles containing only the inoculum and the mineral medium are prepared to measure the endogenous CO₂ production. Reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also included to verify the activity of the inoculum.

-

Incubation: The bottles are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. CO₂-free air is continuously passed through the test solutions to maintain aerobic conditions and to carry the evolved CO₂ to the absorption traps.

-

CO₂ Measurement: The amount of CO₂ trapped in the absorbent is measured at regular intervals throughout the 28-day test period.

-

Data Analysis: The cumulative amount of CO₂ produced in the test and control bottles is calculated. The percentage of biodegradation is determined using the following formula: % Biodegradation = [(CO₂ produced by test substance) - (CO₂ produced by blank)] / ThCO₂ * 100

Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it achieves at least 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the removal of chemicals from the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, which is a carboxylic acid, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 5-9). Carboxylic acids are generally stable to hydrolysis.

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of light, is also not expected to be a significant environmental fate process for this compound. This is because simple aliphatic carboxylic acids do not contain chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm).

Environmental Distribution and Soil Sorption

The distribution of this compound in the environment is governed by its physical-chemical properties, particularly its water solubility and octanol-water partition coefficient (log Kow).

With a log Kow of 2.72, this compound has a moderate potential for partitioning from water to organic matter[2]. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A higher Koc value indicates a greater tendency to adsorb to soil and sediment, and thus lower mobility.

Experimental Protocol: OECD Guideline 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This test guideline describes a procedure to measure the adsorption and desorption of a chemical on different types of soil.

Objective: To determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of a chemical.

Principle: A known mass of soil is equilibrated with a known volume of a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium. After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution.

Procedure:

-

Soil Selection and Preparation: A set of well-characterized soils with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic or biotic degradation of the test substance during the experiment.

-

Adsorption Phase:

-

A series of vessels are prepared with a known mass of soil.

-

A solution of the test substance in a suitable solvent (usually 0.01 M CaCl₂ to maintain a constant ionic strength) is added to each vessel. A range of concentrations is typically used to determine the adsorption isotherm.

-

The vessels are sealed and agitated in a temperature-controlled shaker until equilibrium is reached.

-

After equilibration, the vessels are centrifuged to separate the soil and the supernatant.

-

The concentration of the test substance in the supernatant is analyzed using a suitable analytical method (e.g., HPLC, GC).

-

-

Desorption Phase (Optional):

-

After the adsorption phase, a known volume of the supernatant is removed and replaced with the same volume of a fresh solution without the test substance.

-

The vessels are re-sealed and agitated for the same equilibration period.

-

The concentration of the desorbed substance in the aqueous phase is measured.

-

-

Data Analysis:

-

The amount of substance adsorbed to the soil is calculated.

-

The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.

-

The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil: Koc = (Kd / %OC) * 100.

-

Visualizations

Logical Relationship of Environmental Fate Assessment

Caption: Logical workflow for assessing the environmental fate of a chemical.

Conceptual Biodegradation Pathway of this compound

Caption: Conceptual pathway for the aerobic biodegradation of this compound.

Environmental Distribution of this compound

Caption: Potential distribution pathways of this compound in the environment.

References

The Genesis of a Branched-Chain Workhorse: A Technical History of Isooctanoic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctanoic acid, a designation encompassing several branched-chain C8 carboxylic acids, most notably 2-ethylhexanoic acid, represents a cornerstone of modern industrial organic chemistry. Its unique physicochemical properties—imparted by its branched structure—such as high thermal and oxidative stability, low viscosity, and excellent solubility in organic media, have made it an indispensable component in a vast array of applications. These range from the production of plasticizers, lubricants, and paint driers to its use as a stabilizing agent in pharmaceuticals and a corrosion inhibitor. Unlike its straight-chain counterpart, octanoic acid, which is found in nature, this compound is a product of synthetic chemistry, its history intrinsically linked to the innovations of the petrochemical industry in the 20th century. This technical guide provides a comprehensive overview of the discovery, historical development, and core synthesis methodologies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Discovery and Historical Context

The story of this compound is not one of a singular discovery in the classical sense, but rather an evolution driven by the burgeoning need for synthetic materials with tailored properties. While the isolation of straight-chain carboxylic acids from natural fats dates back to the early 19th century, the systematic study and synthesis of their branched-chain isomers are a more recent development. The industrial-scale synthesis of this compound became a reality with the advent of the petrochemical industry and the development of novel catalytic processes.

A pivotal moment in this history was the invention of the oxo synthesis , or hydroformylation, by the German chemist Otto Roelen at Ruhrchemie in 1938.[1][2] This groundbreaking process allowed for the large-scale, cost-effective production of aldehydes from olefins by the addition of carbon monoxide and hydrogen, thereby providing the essential precursors for this compound.[3] The commercialization of the oxo process in the post-war era opened the floodgates for the production of a wide range of "oxo-alcohols" and their corresponding carboxylic acids. The industrial-scale synthesis of this compound and other branched acids began in earnest in the 1950s and 60s, as chemical manufacturers sought compounds with superior performance characteristics for emerging markets like synthetic lubricants and polymer additives.[4]

Core Synthesis Methodologies

The industrial production of this compound, primarily 2-ethylhexanoic acid, is dominated by two principal routes, both of which leverage key C4 building blocks derived from petroleum feedstocks. A third, less common but historically significant, method is the Guerbet reaction.

The Oxo Process and Aldol (B89426) Condensation Route

This is the most prevalent industrial method for synthesizing 2-ethylhexanoic acid. It begins with the hydroformylation of propylene (B89431) to produce n-butyraldehyde.

Step 1: Hydroformylation of Propylene Propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a cobalt or rhodium complex, to yield n-butyraldehyde and its isomer, isobutyraldehyde.[5]

Step 2: Aldol Condensation of n-Butyraldehyde Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation to form 2-ethyl-3-hydroxyhexanal, which then readily dehydrates to yield 2-ethyl-2-hexenal (B1232207).[6]

Step 3: Hydrogenation of 2-Ethyl-2-Hexenal The unsaturated aldehyde, 2-ethyl-2-hexenal, is then hydrogenated to produce 2-ethylhexanal (B89479). This step requires careful control to selectively reduce the carbon-carbon double bond without reducing the aldehyde group.[7][8]

Step 4: Oxidation of 2-Ethylhexanal Finally, 2-ethylhexanal is oxidized, typically using air or oxygen, in the presence of a catalyst to produce 2-ethylhexanoic acid.[9][10]

Direct Hydroformylation of Heptene (B3026448) Isomers (Oxo Process)

An alternative oxo process route involves the direct hydroformylation of a mixture of heptene isomers to produce a mixture of C8 aldehydes (octanals). These aldehydes are then oxidized to the corresponding isooctanoic acids. The composition of the final acid mixture is dependent on the starting heptene isomer distribution.

The Guerbet Reaction Route

The Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, is a self-condensation of a primary alcohol at high temperatures in the presence of a base to produce a branched dimer alcohol.[1][11] For the synthesis of 2-ethylhexanol (the precursor alcohol to 2-ethylhexanoic acid), n-butanol is the starting material.

Step 1: Guerbet Condensation of n-Butanol Two molecules of n-butanol are condensed to form 2-ethylhexanol with the elimination of water. This reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[11][12]

Step 2: Oxidation of 2-Ethylhexanol The resulting 2-ethylhexanol is then oxidized to 2-ethylhexanoic acid, similar to the final step in the aldol condensation route.[13]

Quantitative Data Presentation

The following tables summarize key quantitative data for the different synthesis routes of this compound (primarily 2-ethylhexanoic acid).

Table 1: Hydroformylation of Propylene to n-Butyraldehyde

| Parameter | Cobalt Catalyst | Rhodium Catalyst |

| Catalyst | HCo(CO)₄ | HRh(CO)(PPh₃)₃ |

| Temperature (°C) | 150 - 170 | 95 - 100 |

| Pressure (atm) | up to 100 | ~18 |

| n/iso ratio | ~3-4:1 | ~10-20:1 |

| Yield (%) | >95 | >98 |

Table 2: Aldol Condensation and Subsequent Steps

| Reaction Step | Catalyst | Temperature (°C) | Pressure (bar) | Yield/Selectivity (%) |

| Aldol Condensation of n-Butyraldehyde | NaOH (aq) | 80 - 130 | 3 - 10 | >95 (selectivity to 2-ethyl-2-hexenal) |

| Hydrogenation of 2-Ethyl-2-Hexenal | Ni-based | 120 | 30 | 98.3 (conversion), 87.4 (selectivity to 2-ethylhexanol)[7] |

| Oxidation of 2-Ethylhexanal | N-hydroxyphthalimide | 30 - 35 | Atmospheric | >99 (selectivity to 2-ethylhexanoic acid)[9] |

Table 3: Guerbet Reaction of n-Butanol to 2-Ethylhexanol

| Catalyst System | Temperature (°C) | Pressure | Conversion (%) | Selectivity to 2-Ethylhexanol (%) |

| Iridium complex / t-BuOK | 150 | Sealed vessel | High | 93[14] |

| Mg-Al mixed oxides | 275 - 325 | 21 bar | ~35 | ~48 (to butanol from ethanol)[15] |

| Copper Chromite / Base | 300 - 400 | High | Variable | High |

Experimental Protocols

Laboratory Scale Synthesis of 2-Ethylhexanoic Acid via Aldol Condensation Route

Step A: Synthesis of 2-Ethyl-2-Hexenal

-

To a stirred solution of n-butyraldehyde (144.2 g, 2.0 mol) in a suitable solvent (e.g., toluene, 200 mL) in a round-bottom flask equipped with a condenser and a dropping funnel, slowly add a 10% aqueous solution of sodium hydroxide (B78521) (20 mL) at a temperature maintained below 20°C with an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected.

-

Cool the reaction mixture, wash with water and then with a saturated solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 2-ethyl-2-hexenal by vacuum distillation.

Step B: Hydrogenation to 2-Ethylhexanal

-

In a high-pressure autoclave, charge the 2-ethyl-2-hexenal (126.2 g, 1.0 mol), a suitable solvent (e.g., ethanol, 250 mL), and a hydrogenation catalyst (e.g., 5% Pd on carbon, 1.0 g).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-20 bar).

-

Heat the mixture to the desired temperature (e.g., 50-70°C) with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-